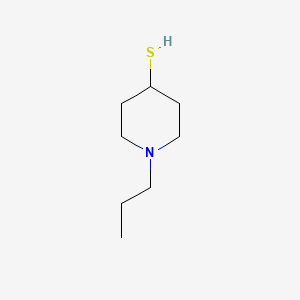

1-Propyl-piperidine-4-thiol

Description

Academic Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in the field of organic synthesis and medicinal chemistry. nih.govresearchgate.net Its derivatives are integral components in numerous natural products, particularly alkaloids, and are present in more than twenty classes of pharmaceutical agents. nih.govresearchgate.net The widespread presence of this scaffold has made the development of efficient and cost-effective synthetic routes to substituted piperidines a critical objective for modern organic chemistry. nih.gov

The academic significance of the piperidine scaffold stems from several key attributes:

Bioactivity: Piperidine derivatives exhibit a vast range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. researchgate.netajchem-a.com

Structural Versatility: The piperidine ring exists in a stable chair conformation and allows for diverse substitution patterns, influencing a compound's biological activity and pharmacokinetic properties. longdom.org

Synthetic Accessibility: A multitude of synthetic strategies have been developed for creating piperidine-containing structures, ranging from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions and intramolecular cyclizations. nih.govorganic-chemistry.org

The piperidine framework is considered a privileged scaffold in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. tandfonline.com This versatility ensures its continued prominence in the design of novel therapeutic agents. tandfonline.com Research efforts are continually focused on creating new analogs with varied substitution patterns to explore new chemical space and identify compounds with improved efficacy and novel mechanisms of action. kcl.ac.uk

| Example Compound | Therapeutic Class/Activity |

| Melperone | Antipsychotic nih.gov |

| Haloperidol | σ1 Antagonist nih.gov |

| Donepezil | Acetylcholinesterase Inhibitor kcl.ac.uk |

| Fentanyl | Opioid Analgesic semanticscholar.org |

Research Context of Thiol Functionality within Diverse Heterocyclic Architectures

The thiol (-SH) group is a highly reactive and versatile functional group in organic chemistry. Its incorporation into heterocyclic structures opens up a wide array of synthetic possibilities and applications, primarily due to the high nucleophilicity of its conjugate base, the thiolate anion. google.combham.ac.uk

In the context of heterocyclic chemistry, the thiol functionality is explored for several key reasons:

Nucleophilic Reactions: Thiols and thiolates are excellent nucleophiles that readily participate in conjugate addition reactions, such as the thiol-yne and thiol-ene reactions. google.combham.ac.uk These "click" reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, making them ideal for the synthesis of complex molecules and for bioconjugation. google.com

Heterocycle Synthesis: The reactivity of thiols is harnessed in the construction of new heterocyclic systems. For instance, aminothiols can react with aminonitriles to form thiazolines, which can then hydrolyze to dipeptides, suggesting a role for thiol chemistry in the prebiotic formation of peptides. mdpi.com

Material Science: Thiol groups can form strong bonds with gold and other surfaces, a property exploited in the creation of self-assembled monolayers and micropatterns for applications in electronics and materials science. rsc.org

Thioester Formation: The reaction of thiols can lead to the formation of thioesters, which are important intermediates in both biological systems and synthetic organic chemistry. mdpi.commdpi.com

The unique reactivity of the thiol group, particularly its ability to form carbon-sulfur bonds under mild conditions, makes it a valuable tool for functionalizing heterocyclic scaffolds like piperidine. acs.org

Overview of Current Scholarly Investigations on Substituted Piperidine Derivatives

Current research on substituted piperidine derivatives is a dynamic and expansive field, driven by the scaffold's proven success in drug development. nih.govresearchgate.net Scholarly investigations are largely concentrated on the synthesis of novel analogs and the evaluation of their biological activities against various diseases.

Key areas of contemporary research include:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient, stereoselective, and environmentally friendly methods for synthesizing highly substituted piperidines. ajchem-a.comtandfonline.com This includes the use of catalysis, one-pot reactions, and the functionalization of readily available piperidine precursors. nih.govorganic-chemistry.orgkcl.ac.uk

Central Nervous System (CNS) Agents: Piperidine derivatives are extensively studied for their effects on the central nervous system. Research includes the synthesis of ligands for σ1 receptors with potential antiproliferative properties against cancer cells nih.gov, as well as the development of novel anticonvulsant agents. researchgate.net

Anticancer and Antimicrobial Agents: Investigators are actively preparing and testing new piperidine analogs for their potential as anticancer, antifungal, and antibacterial drugs. ajchem-a.com For example, studies have shown that incorporating a piperidine scaffold can enhance the fungicidal properties of certain compounds. ajchem-a.com

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of current research involves synthesizing libraries of related piperidine derivatives to systematically study how structural modifications affect their biological activity. researchgate.netsemanticscholar.org These SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. For instance, research into 4-(2-aminoethyl)piperidine scaffolds has been conducted to improve the lipophilic ligand efficiency of potent σ1 ligands. nih.gov

The overarching goal of these investigations is to expand the chemical diversity of piperidine-based compounds and to leverage this versatile scaffold to develop new therapeutic agents for a wide range of medical conditions. researchgate.nettandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NS |

|---|---|

Molecular Weight |

159.29 g/mol |

IUPAC Name |

1-propylpiperidine-4-thiol |

InChI |

InChI=1S/C8H17NS/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3 |

InChI Key |

LDOZJGLXAMGFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(CC1)S |

Origin of Product |

United States |

Chemical Reactivity and Intrinsic Reaction Mechanisms of 1 Propyl Piperidine 4 Thiol

Nucleophilic Reactivity of the Thiol Group in Substitution and Addition Reactions

The thiol (-SH) group of 1-Propyl-piperidine-4-thiol is a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form. Thiols are generally more acidic than alcohols, meaning they can be deprotonated by weaker bases to form the corresponding thiolate. masterorganicchemistry.com This enhanced nucleophilicity, a consequence of the larger and more polarizable nature of the sulfur atom compared to oxygen, allows the thiol group to readily participate in both substitution and addition reactions. masterorganicchemistry.com

In nucleophilic substitution reactions, the thiolate can displace leaving groups from alkyl halides in a classic Sₙ2 reaction to form thioethers. The weaker basicity of thiolates compared to alkoxides minimizes the competing E2 elimination reactions, making them highly effective nucleophiles for substitution. masterorganicchemistry.com

The thiol group also excels in nucleophilic addition reactions. A significant example is the 1,4-conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds. semanticscholar.orgresearchgate.net In this reaction, the soft thiolate nucleophile preferentially attacks the electrophilic β-carbon of the Michael acceptor. youtube.comwikipedia.org This C-S bond-forming reaction is highly efficient and can often be performed under mild, solvent-free conditions. semanticscholar.orgumich.edu The reaction proceeds through the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final thioether product. youtube.comyoutube.com

Comparative Mechanistic Studies of Thiol versus Alcohol Reactivity

When comparing the reactivity of a thiol group, as in this compound, with its analogous alcohol counterpart, 1-Propyl-piperidine-4-ol, significant differences in reactivity and selectivity emerge. While alcohols are generally less acidic, they can be more reactive in certain substitution reactions. However, thiols often exhibit higher stereoselectivity. nih.govrsc.org

In competitive studies of O- and S-furanosylation reactions, the alcohol was found to be more reactive than the thiol. nih.govrsc.org This difference in reactivity is attributed to the nature of the hydrogen bond formed between the nucleophile (alcohol or thiol) and the bromide leaving group. The more electronegative oxygen in the alcohol forms a stronger hydrogen bond with the departing bromide anion compared to the sulfur in the thiol. nih.gov This stronger interaction facilitates the departure of the leaving group, accelerating the reaction rate for the alcohol. The energy difference between the transition states for forming the S-furanoside versus the O-furanoside has been calculated to be 3.7 kcal mol⁻¹, supporting the increased reactivity of the alcohol. rsc.org

Despite being less reactive, the thiol demonstrates superior stereoselectivity in these reactions. For instance, in phenanthroline-catalyzed furanosylations, various furanosyl bromide donors yielded S-furanoside products with excellent 1,2-cis stereoselectivity (typically 20:1 cis/trans), whereas the corresponding O-furanosylation reactions showed only moderate stereoselectivity (ranging from 2:1 to 7:1 cis/trans). nih.gov The greater difference in transition state energies between the major and minor products for the S-furanosylation pathway accounts for this enhanced selectivity. rsc.org

| Nucleophile | Furanosyl Donor | Product | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Thiol (e.g., This compound analogue) | Donor 1 | S-Furanoside 8 | 20:1 | nih.gov |

| Alcohol (e.g., 1-Propyl-piperidine-4-ol analogue) | Donor 1 | O-Furanoside 7 | 2:1 | nih.gov |

| Thiol (e.g., This compound analogue) | Donor 2 | S-Furanoside 11 | >20:1 | nih.gov |

| Alcohol (e.g., 1-Propyl-piperidine-4-ol analogue) | Donor 2 | O-Furanoside 10 | 7:1 | nih.gov |

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring of this compound is a key reactive center. As a heterocyclic amine, it possesses a lone pair of electrons, making it basic and nucleophilic. This nitrogen atom can be readily protonated by acids to form a piperidinium (B107235) salt.

Its most common role in synthesis is as a base or a nucleophilic catalyst. Piperidine itself is widely used to convert ketones into enamines, which are crucial intermediates in reactions like the Stork enamine alkylation. wikipedia.org The N-propyl derivative would be expected to participate in similar transformations. The nitrogen can also undergo further alkylation with strong electrophiles to form quaternary ammonium (B1175870) salts. Upon treatment with an oxidizing agent like calcium hypochlorite, piperidine can be converted to N-chloropiperidine, which can subsequently undergo dehydrohalogenation. wikipedia.org

Mechanistic Investigations of Thiol-Mediated Transformations

The thiol group of this compound can act as a potent nucleophile in Nucleophilic Aromatic Substitution (SₙAr) reactions, displacing leaving groups from electron-deficient aromatic rings. The textbook mechanism for SₙAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov

However, recent mechanistic and computational studies have provided evidence that many prototypical SₙAr reactions proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. nih.govspringernature.com The participation of a discrete Meisenheimer intermediate requires that it be energetically accessible and possess a sufficient lifetime. This is typically only observed when the ring is activated by multiple strongly electron-withdrawing groups (like nitro groups) and the leaving group is poor (like fluoride). nih.gov For reactions involving less stabilized anions or good leaving groups (like chloride or bromide), a concerted pathway is often predicted and observed. nih.gov Kinetic isotope effect (KIE) studies have become a powerful tool for distinguishing between these stepwise and concerted pathways. springernature.com Therefore, the SₙAr reaction of this compound with various activated aromatic systems could proceed via either a stepwise or concerted mechanism, depending on the specific substrate and reaction conditions.

S-furanosylation, the reaction of a thiol with a furanosyl electrophile, is a key transformation for the synthesis of thiosugars. Mechanistic studies reveal important kinetic and stereochemical details. As established, thiols are generally less reactive than alcohols in these substitutions due to weaker hydrogen bonding with the leaving group. nih.gov

The stereochemical outcome is highly dependent on the catalyst and reaction conditions. The development of specific phenanthroline-based catalysts has enabled highly stereoselective access to 1,2-cis S-furanosides. nih.govrsc.org This high selectivity is maintained across a variety of furanose structures, indicating a robust and predictable reaction mechanism. rsc.org The catalyst plays a crucial role in controlling the trajectory of the nucleophilic attack on the furanosyl electrophile, leading to the preferential formation of one stereoisomer.

| Nucleophile | Catalyst | Relative Reactivity | Stereoselectivity (cis:trans) | Reference |

|---|---|---|---|---|

| Thiol | NPhen | Less Reactive | >20:1 | nih.gov |

| Alcohol | BPhen | More Reactive | ~2:1 to 7:1 | nih.gov |

The Michael addition of a thiol to an α,β-unsaturated carbonyl compound is a classic example of a conjugate addition reaction. wikipedia.org The mechanism is generally understood to proceed in three steps:

Deprotonation: A base removes the acidic proton from the thiol (RSH) to generate a highly nucleophilic thiolate anion (RS⁻). In some cases, the reaction can proceed without an external catalyst, especially with reactive substrates. semanticscholar.orgumich.edu

Nucleophilic Attack: The soft thiolate nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. youtube.com This forms a new carbon-sulfur bond and generates a resonance-stabilized enolate intermediate. wikipedia.org

Protonation: The enolate intermediate abstracts a proton from the conjugate acid of the base, the solvent, or another thiol molecule to yield the final 1,4-addition product and regenerate the catalyst. youtube.comwikipedia.org

Kinetic studies on the addition of various thiols to acrylamide (B121943) derivatives, which are structurally related to unsaturated carbonyls, support a cohesive addition mechanism that is the microscopic reverse of the E1cb elimination pathway. rsc.org The rate of the reaction is influenced by both steric and electronic factors of the thiol and the Michael acceptor. nsf.gov

Photocatalytic and Radical-Mediated Reaction Pathways

The thiol group in this compound is susceptible to participation in photocatalytic and radical-mediated reactions, primarily through the formation of a thiyl radical.

Photocatalytic Thiol-Ene Reactions:

Visible light-promoted photocatalysis offers a mild and efficient method for initiating radical reactions. rsc.org In the presence of a suitable photocatalyst, such as ruthenium polypyridyl complexes or titanium dioxide, this compound can be expected to participate in thiol-ene "click" reactions. rsc.orgnih.gov The generally accepted mechanism proceeds as follows:

Photoexcitation of the Catalyst: The photocatalyst absorbs visible light, promoting it to an excited state with enhanced redox potential.

Formation of the Thiyl Radical: The excited photocatalyst can then oxidize the thiol group of this compound via a single electron transfer (SET) process. Subsequent deprotonation of the resulting thiol radical cation yields a neutral thiyl radical. This thiyl radical is a key reactive intermediate. nih.govmdpi.com

Radical Addition to an Alkene: The generated thiyl radical can then add across a carbon-carbon double bond (an alkene or "ene") in an anti-Markovnikov fashion to form a new carbon-centered radical.

Chain Propagation: This carbon-centered radical can then abstract a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and propagating the radical chain reaction. nih.gov

This pathway is highly efficient for the formation of thioethers and is a cornerstone of bioconjugation and polymer chemistry. nih.gov

Radical-Mediated Reactions of the Piperidine Moiety:

The N-alkyl piperidine portion of the molecule can also undergo radical-mediated reactions. The formation of N-centered radicals can lead to intramolecular hydrogen atom transfer (HAT) processes. nih.gov Specifically, a 1,5-hydrogen atom transfer is a common pathway in N-alkyl amines, which can lead to the formation of a carbon-centered radical at the δ-position. nih.gov While the propyl group on the nitrogen of this compound is short, radical abstraction of a hydrogen from the piperidine ring, particularly at the α-carbon to the nitrogen, is a known process for N-alkyl piperidines. rsc.org This can be initiated by various radical initiators or through photoredox catalysis. The resulting α-amino radical can then participate in a variety of carbon-carbon bond-forming reactions. acs.org

It is also plausible that under certain conditions, an intramolecular reaction could occur between a photochemically generated thiyl radical and the N-propyl group or the piperidine ring itself, although such pathways would be highly dependent on the specific reaction conditions and the conformation of the molecule.

Influence of Substituents on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound would be influenced by substituents on both the piperidine ring and the N-propyl group. These effects can be broadly categorized as electronic and steric.

Substituents on the Piperidine Ring:

Substituents on the piperidine ring can influence the reactivity of both the thiol and the amine functionalities.

Electronic Effects: Electron-withdrawing groups on the piperidine ring would decrease the basicity of the nitrogen atom. They would also influence the stability of any radical intermediates formed on the ring. Conversely, electron-donating groups would increase the basicity of the nitrogen. The stability and reactivity of piperine, a naturally occurring piperidine derivative, has been shown to be influenced by the electronic properties of the piperidine ring. researchgate.net The position of substituents can also be critical; for instance, methyl groups at the 3 or 4 positions of a piperidine ring in some sulfonamides have been shown to enhance anticancer properties, suggesting a significant electronic or conformational influence. ajchem-a.com

Steric Effects: The steric hindrance around the thiol group can affect the rate of its reactions. Bulky substituents near the 4-position of the piperidine ring could hinder the approach of reactants to the thiol group, thereby slowing down reaction rates. This is a general principle in thiol-Michael reactions, where increased steric hindrance around the thiol can decrease the rate of addition. nsf.govresearchgate.net The table below illustrates the effect of thiol substitution on reaction rates in analogous systems.

Interactive Data Table: Effect of Thiol Substitution on Reaction Kinetics

| Thiol Type | Relative Reaction Rate | Rate-Limiting Step | Reference |

| Primary Alkyl Thiol | Faster | Chain Transfer | nsf.gov |

| Secondary Alkyl Thiol | Slower | Chain Transfer | nsf.gov |

| Tertiary Alkyl Thiol | Slowest | Chain Transfer | researchgate.net |

| Primary Mercaptopropionate | Slower | Propagation | nsf.gov |

| Secondary Mercaptopropionate | Faster | Propagation | nsf.gov |

This data is representative of general trends observed for different classes of thiols in thiol-ene and thiol-Michael reactions and is not specific to this compound.

Substituents on the N-Propyl Group:

Substituents on the N-propyl group would primarily affect the properties of the tertiary amine.

Electronic Effects: Electron-withdrawing substituents on the propyl chain would decrease the nucleophilicity and basicity of the piperidine nitrogen. This could influence its role as an internal base or its interaction with catalysts.

Steric Effects: Increasing the steric bulk of the N-alkyl group (e.g., replacing propyl with isopropyl or tert-butyl) can influence the conformational preferences of the piperidine ring. However, studies on the α-functionalization of N-alkyl piperidines have shown that varying the N-alkyl substituent often has little impact on the endo:exo regioselectivity of reactions involving the ring itself. acs.org For σ1 receptor ligands based on a piperidine scaffold, the nature of the N-substituent (e.g., proton, methyl, ethyl, tosyl) has been shown to significantly affect binding affinity, indicating a strong interplay of steric and electronic factors in molecular recognition. nih.gov

Derivatization and Controlled Functionalization of 1 Propyl Piperidine 4 Thiol

Derivatization Strategies for Enhanced Analytical Characterization

For effective analytical characterization, the derivatization of 1-Propyl-piperidine-4-thiol is often necessary to improve its detection and quantification by various analytical techniques. These strategies typically involve the selective reaction of either the thiol or the amine group to introduce a tag that enhances its spectroscopic or chromatographic properties.

The high nucleophilicity of the thiol group allows for a variety of selective derivatization reactions. These reactions are designed to attach a "tag" that imparts desirable analytical properties, such as improved ionization efficiency for mass spectrometry or strong absorbance for UV-Vis spectroscopy.

One common strategy is the use of thiol-reactive probes, such as maleimides. For instance, a quaternary ammonium (B1175870) tag containing a maleimide (B117702) group can be used for the selective labeling of thiol-containing compounds. This derivatization significantly improves their detection in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) nih.gov. The introduction of a permanent positive charge enhances the ionization efficiency of the molecule nih.gov. Another approach involves the use of propiolate esters, which react with thiols to form UV-absorbing thioacrylate derivatives, facilitating their detection and quantification .

| Reagent Class | Example Reagent | Derivative Formed | Analytical Enhancement |

| Maleimides | 1-[3-(4-maleimidylphenoxy)propyl]trimethylammonium bromide | Thioether | Enhanced ionization for Mass Spectrometry nih.gov |

| Propiolates | Ethyl propiolate | Thioacrylate | UV-absorbing derivative for Chromatography |

| Phenoxazines | INR and IANR | Thioether | Long-wavelength fluorescent probes for biosensors nih.gov |

This table presents examples of reagent classes for the analytical tagging of thiol groups.

The tertiary amine of the piperidine (B6355638) ring can also be targeted for derivatization, although it is generally less reactive than the thiol group. Derivatization of the amine is particularly useful for improving chromatographic separation and enhancing detection in HPLC.

A common method for the analysis of piperidine and its derivatives is reverse-phase high-performance liquid chromatography (RP-HPLC) following pre-column derivatization. For example, 4-toluenesulfonyl chloride has been successfully used to derivatize piperidine, creating a derivative with improved chromatographic properties and detectability nih.gov. Other reagents, such as Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl, are also widely used for the derivatization of amines to enhance their fluorescence or absorbance, thereby improving their detection limits in various analytical methods nih.gov.

| Derivatization Reagent | Analytical Method | Enhancement |

| 4-Toluene sulfonyl chloride | RP-HPLC | Improved chromatographic separation and UV detection nih.gov |

| Dansyl-Cl | LC-MS/MS | Generates products with fluorescence and high ionization efficiency nih.gov |

| Fmoc-Cl | HPLC | Useful under highly acidic chromatography conditions nih.gov |

| Dabsyl-Cl | HPLC | Good alternative at weakly acidic and weakly basic conditions nih.gov |

This table summarizes common derivatization reagents for the analysis of amines by spectroscopic and chromatographic methods.

Covalent Modification of the Thiol Moiety for Advanced Material Precursors

The thiol group of this compound is a versatile handle for the synthesis of advanced materials. Thiol-ene "click" chemistry, a highly efficient and selective reaction, is a prominent method for this purpose. This reaction involves the radical-mediated addition of a thiol to a double bond (ene), forming a stable thioether linkage frontiersin.orgrsc.org.

This approach allows for the straightforward functionalization of polymers and other materials. For instance, porous polymer monoliths containing thiol groups can be modified with various "ene"-containing monomers to create materials with tailored surface properties, such as hydrophobicity or hydrophilicity, for chromatographic applications nih.gov. The thiol-ene reaction is characterized by high yields, a lack of side products, and compatibility with a wide range of functional groups, making it a powerful tool for materials synthesis frontiersin.org.

| Reaction Type | Reactants | Product | Application |

| Thiol-ene "click" reaction | This compound + Alkene-functionalized monomer | Functionalized Polymer | Creation of materials with tailored surface properties nih.gov |

| Thiol-yne "click" reaction | This compound + Alkyne-functionalized substrate | Thioether-containing material | Synthesis of cross-linked networks and dendrimers nih.gov |

This table illustrates the use of thiol-based "click" chemistry for the synthesis of advanced materials.

Regioselective Functionalization of the Piperidine Ring for Molecular Probes

The piperidine ring is a common scaffold in many biologically active molecules nih.govresearchgate.netajchem-a.com. The ability to selectively introduce functional groups at specific positions on the piperidine ring is crucial for the development of molecular probes and therapeutic agents.

Recent advances in synthetic organic chemistry have enabled the regioselective C-H functionalization of piperidines. By choosing appropriate catalysts and protecting groups, it is possible to direct the introduction of substituents to the C-2, C-3, or C-4 positions of the piperidine ring nih.gov. For example, rhodium-catalyzed C-H insertion reactions have been used to synthesize positional analogues of methylphenidate nih.gov. Another strategy involves the generation of a 3,4-piperidyne intermediate, which can be trapped with various reagents to produce a range of functionalized piperidines nih.gov. These methods provide powerful tools for creating novel molecular probes with precisely controlled structures and functions.

| Strategy | Position of Functionalization | Catalyst/Intermediate | Application |

| C-H Functionalization | C-2, C-3, C-4 | Rhodium catalysts | Synthesis of positional analogues of pharmaceuticals nih.gov |

| Piperidyne Chemistry | C-3, C-4 | 3,4-Piperidyne intermediate | Construction of annulated piperidine scaffolds nih.gov |

| Endo-Cyclic α-Functionalization | α-position to Nitrogen | Iminium ion formation | Late-stage functionalization of complex molecules acs.org |

This table outlines strategies for the regioselective functionalization of the piperidine ring.

Advanced Spectroscopic and Chromatographic Characterization of 1 Propyl Piperidine 4 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-Propyl-piperidine-4-thiol. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, distinct signals are expected for the propyl group and the piperidine (B6355638) ring protons. The N-propyl group would exhibit a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-). The piperidine ring protons would appear as complex multiplets due to axial and equatorial positions and their coupling with adjacent protons. The proton of the thiol group (-SH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct carbon signals are anticipated: three for the propyl group and five for the piperidine ring (C4, C3/C5, and C2/C6). The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of piperidine and related thiol compounds. researchgate.netmdpi.comchemicalbook.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propyl Group | ||

| N-CH₂-CH₂-CH₃ | ~2.2 - 2.4 (t) | ~55 - 60 |

| N-CH₂-CH₂-CH₃ | ~1.4 - 1.6 (m) | ~20 - 25 |

| N-CH₂-CH₂-CH₃ | ~0.8 - 1.0 (t) | ~10 - 15 |

| Piperidine Ring | ||

| C2-H, C6-H (eq, ax) | ~2.6 - 2.9 (m), ~1.9 - 2.2 (m) | ~52 - 56 |

| C3-H, C5-H (eq, ax) | ~1.7 - 1.9 (m), ~1.3 - 1.5 (m) | ~30 - 35 |

| C4-H | ~2.8 - 3.2 (m) | ~40 - 45 |

| Thiol Group |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

Key expected vibrational modes include:

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹, which is characteristic of the thiol group. mdpi.com

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of C-H bonds in the piperidine ring and the propyl chain.

C-N Stretch: An absorption band typically found in the 1000-1250 cm⁻¹ range, indicative of the tertiary amine within the piperidine ring.

CH₂ Bend: A characteristic scissoring vibration for methylene groups around 1450-1470 cm⁻¹. mdpi.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Methylene (CH₂) | Bend (Scissoring) | 1450 - 1470 | Medium |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., EI-MS, LC/ESI-MS/MS)

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound (C₈H₁₇NS) is 159 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. nih.gov

Electron Ionization (EI-MS): This hard ionization technique typically used with GC-MS would show a molecular ion peak (M⁺) at m/z 159. Characteristic fragmentation patterns would include the loss of the propyl group ([M-43]⁺), cleavage of the piperidine ring, and loss of the thiol group or hydrogen sulfide. nih.gov The piperidine ring itself can lead to characteristic fragment ions at m/z 82 or 98. oup.comresearchgate.net

Electrospray Ionization (ESI-MS): This soft ionization technique, often coupled with HPLC, would primarily show the protonated molecule ([M+H]⁺) at m/z 160 in positive ion mode. Tandem MS (MS/MS) experiments on this precursor ion can induce fragmentation, providing valuable data for structural confirmation, often showing the neutral loss of water or other small molecules. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: While less common for small molecules of this type, MALDI-TOF could be used, particularly if the compound is derivatized or part of a larger assembly. It is known for its high sensitivity and mass accuracy. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com

The compound is introduced into the GC, where it travels through a capillary column (e.g., a non-polar DB-5 or HP-5 column). Separation is based on boiling point and interaction with the column's stationary phase. The retention time is a characteristic property of the compound under specific chromatographic conditions. oup.com As the compound elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for the eluting peak, confirming its identity. This technique is highly effective for assessing purity by separating the main compound from any residual starting materials, byproducts, or degradation products. Its high sensitivity also allows for the detection and identification of trace-level impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds. creative-proteomics.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Since this compound lacks a strong chromophore, direct UV detection would have low sensitivity. Therefore, derivatization is often required for the analysis of thiols to enhance detection. mdpi.com Reagents such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) react with thiols to produce a colored product that can be quantified spectrophotometrically. creative-proteomics.comnih.gov Alternatively, fluorescent derivatizing agents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) can be used for highly sensitive fluorescence detection. mdpi.com Once a method is established, HPLC provides excellent precision and accuracy for quantifying the concentration of this compound in a sample.

Surface-Sensitive Analytical Techniques (e.g., XPS, SEM, AFM in related studies)

The thiol functional group in this compound allows it to chemisorb onto noble metal surfaces, such as gold, to form self-assembled monolayers (SAMs). Surface-sensitive techniques are crucial for characterizing these layers. nanoanalytics.com

X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface layer. For a SAM of this compound on a gold substrate, XPS would detect signals for Carbon (C1s), Nitrogen (N1s), and Sulfur (S2p), confirming the presence of the molecule on the surface. High-resolution scans of the S2p region can verify the covalent bonding between the sulfur and the gold surface. frontiersin.orgdtic.mil

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography. While it may not resolve individual molecules, it can be used to assess the quality, uniformity, and morphology of the film over a large area, and to identify any defects or aggregates that may have formed.

Atomic Force Microscopy (AFM): AFM is used to map the surface topography at the nanoscale. It can provide detailed information about the roughness and texture of the SAM, offering insights into the packing and organization of the this compound molecules on the substrate.

Theoretical and Computational Investigations of 1 Propyl Piperidine 4 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Propyl-piperidine-4-thiol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental electronic properties and predict its reactivity. researchgate.netnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net These frontier molecular orbitals help identify the regions of the molecule most likely to act as an electron donor (HOMO) or acceptor (LUMO), which is fundamental for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

Furthermore, DFT can be used to calculate various reactivity descriptors. A Molecular Electrostatic Potential (MEP) map, for instance, visually represents the electron density around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.net For this compound, the MEP would likely show a high electron density around the sulfur and nitrogen atoms, indicating their nucleophilic character, which is crucial for predicting reaction sites.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are example values to illustrate the output of DFT calculations.

| Parameter | Exemplary Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| NBO Charge on Sulfur | -0.15 e | Quantifies the partial charge on the thiol sulfur atom. |

| NBO Charge on Nitrogen | -0.45 e | Quantifies the partial charge on the piperidine (B6355638) nitrogen atom. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. researchgate.netmdpi.com

The piperidine ring in this compound is known to adopt a chair conformation primarily. acs.org MD simulations can explore the energy landscape of different conformers, including the relative stability of axial versus equatorial positions for the thiol and propyl groups. These simulations track the trajectory of each atom based on a force field, allowing for the analysis of conformational changes over a specific timescale (e.g., nanoseconds). mdpi.commdpi.com

Key analyses from MD simulations include Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). RMSD tracks the deviation of the molecule's structure from an initial reference point, indicating conformational stability. mdpi.com A stable RMSD plot over time suggests the molecule maintains a consistent conformation. RMSF, on the other hand, highlights the flexibility of specific parts of the molecule. For this compound, one would expect higher fluctuation in the N-propyl group compared to the more rigid piperidine ring. MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding between the thiol group and solvent molecules. researchgate.net

Table 2: Illustrative MD Simulation Analysis for this compound in an Aqueous Environment Note: These are example values to illustrate the output of MD simulations.

| Analysis Metric | Exemplary Finding | Interpretation |

|---|---|---|

| Average RMSD (Backbone) | 1.5 Å | Indicates the molecule maintains a stable overall conformation during the simulation. |

| Average RMSF (Propyl Group) | 2.8 Å | Shows high flexibility of the N-propyl side chain. |

| Average RMSF (Piperidine Ring) | 1.2 Å | Confirms the structural rigidity of the piperidine ring. |

| Hydrogen Bonds (Thiol-Water) | Avg. 1.2 per frame | Quantifies the interaction of the thiol group with the solvent. |

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Selectivity Relationship (QSSR) models are statistical methods that correlate a molecule's structural or physicochemical properties with its reactivity or selectivity in a chemical reaction. nih.govnih.gov For this compound, these models could be developed by studying a series of related piperidine-4-thiol derivatives.

To build a QSRR/QSSR model, a library of derivatives would be synthesized or modeled, varying substituents on the piperidine nitrogen or other positions. For each derivative, a set of molecular descriptors (e.g., steric parameters, electronic properties from DFT, hydrophobicity) would be calculated. These descriptors are then statistically correlated with experimentally determined (or computationally predicted) reaction rates (reactivity) or product ratios (selectivity).

For instance, a QSSR study on piperidinyl piperidine derivatives successfully created a model to predict subtype selectivity for muscarinic receptors. nih.gov A similar approach could be used to model the selectivity of this compound derivatives in a specific reaction, helping to identify which structural features enhance the formation of a desired product.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. Using methods like DFT, it is possible to map the potential energy surface of a reaction involving this compound. rsc.org

This involves calculating the energies of reactants, products, and all potential intermediates and transition states along a proposed reaction coordinate. The transition state is the highest energy point on this pathway, and its energy determines the activation energy of the reaction. mdpi.com Comparing the activation energies for different possible pathways can predict which reaction is kinetically favored.

For example, a computational study on the reaction of thiols versus alcohols found that although thiols are generally more acidic, alcohols can form stronger hydrogen bonds with catalysts, leading to a lower transition state energy and higher reactivity in certain glycosylation reactions. rsc.org A similar analysis for this compound could predict its reactivity with various electrophiles, mapping out the precise geometry of the transition state and the energy barrier to reaction.

In Silico Screening and Library Design for Derivative Discovery

In silico screening involves using computational methods to search large virtual libraries of compounds to identify molecules with desired properties. nih.gov Starting with the this compound scaffold, a virtual library of thousands of derivatives can be generated by adding various substituents at different positions (e.g., on the nitrogen atom or the piperidine ring).

This virtual library can then be screened for specific properties. For example, if the goal is to find a derivative that binds to a particular protein, molecular docking simulations can be used to predict the binding affinity of each compound in the library to the protein's active site. nih.govresearchgate.net Compounds with the best predicted binding scores can be prioritized for synthesis and experimental testing. This approach significantly accelerates the discovery of new molecules with specific biological activities or material properties by focusing laboratory efforts on the most promising candidates. nih.gov

Applications of 1 Propyl Piperidine 4 Thiol in Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block in Organic Synthesis

The piperidine (B6355638) ring is a fundamental scaffold in a vast number of natural products and pharmaceutically active compounds. researchgate.netnih.govresearchgate.net Consequently, piperidone derivatives are of great interest as they serve as precursors to this ubiquitous moiety. researchgate.net Compounds like 1-Propyl-piperidine-4-thiol are valuable as synthetic building blocks because they provide a pre-formed piperidine core that can be further elaborated. lifechemicals.com

The presence of the thiol (-SH) group adds a layer of synthetic versatility. Thiols are highly reactive nucleophiles and can participate in a wide array of chemical transformations. This functionality allows for the strategic introduction of sulfur-containing linkages or the use of the thiol as a handle for attaching the piperidine scaffold to other molecules. The synthesis of thiol derivatives is a crucial area of chemistry for creating new compounds, including those for nanotechnology applications. nih.gov The use of masked thiol groups, such as thioesters, can improve crystallization processes for creating complex metal-sulfur frameworks, highlighting the importance of thiol-containing building blocks in constructing ordered materials. nih.gov

Contribution to the Synthesis of Architecturally Complex Organic Molecules

The dual functionality of this compound makes it a valuable precursor for constructing architecturally complex organic molecules. The piperidine nitrogen can be involved in reactions typical of tertiary amines, while the thiol group offers a distinct reaction site. This orthogonality allows for sequential and controlled modifications.

Chemists have dedicated considerable effort to developing synthetic routes to piperidones and their derivatives, recognizing them as scaffolds for building more intricate structures. researchgate.net The synthesis of polysubstituted piperidines is a key focus for organic chemists, as these structures form the core of many pharmaceuticals and natural products. researchgate.net The introduction of a thiol group onto the piperidine ring, as in this compound, provides a powerful tool for further molecular elaboration, enabling its incorporation into larger, multifunctional systems.

Exploration in Polymer Chemistry as a Monomer or Modifier (based on piperidine-4-one analogues)

While direct studies on this compound in polymer chemistry are not extensively documented, the applications of its analogues, particularly piperidin-4-ones and thiol-containing compounds, provide significant insight into its potential.

Piperidin-4-one derivatives have been successfully employed in the one-pot synthesis of high-molecular-weight linear and hyperbranched polymers. rsc.org Additionally, certain 4-piperidone (B1582916) derivatives are used as stabilizers to protect synthetic polymers against photodegradation and thermal deterioration. google.com This demonstrates the utility of the piperidine core in creating robust polymer structures.

The thiol group is also of great importance in modern polymer science. Thiol-ene "click" chemistry, a highly efficient and versatile reaction, is widely used for polymer synthesis and modification. nih.govresearchgate.net This method allows for the creation of functional polymers with tailored properties, such as specific solubility, surface chemistry, and morphology. nih.gov Polymers featuring thiol groups can also be synthesized through reactions like thiol-phenylsulfone substitution. rsc.org Given these precedents, a monomer like this compound could serve as a bifunctional unit for creating novel polymers, with the piperidine ring forming the polymer backbone or a pendant group, and the thiol moiety enabling post-polymerization modification or cross-linking via thiol-ene reactions.

| Polymer Application | Relevant Functional Group | Potential Role of this compound |

| Polymer Synthesis | Piperidin-4-one | Analogue could act as a monomer for linear or hyperbranched polymers. rsc.org |

| Polymer Stabilization | Piperidin-4-one | Incorporation of the piperidine moiety may enhance thermal or photo-stability. google.com |

| Polymer Functionalization | Thiol (-SH) | Thiol group allows for modification using "click" chemistry (e.g., thiol-ene reactions). nih.gov |

| Mucoadhesion | Thiol (-SH) | Polymers with thiol groups have shown improved mucoadhesive properties. nih.gov |

Utility in Analytical Method Development as a Derivatizing Agent

In analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the analyte's properties for separation and detection. libretexts.org Compounds with functional groups like amines and thiols are common targets for derivatization. libretexts.orgphenomenex.com

This compound possesses both a secondary amine (within the ring) and a thiol group, making it reactive toward various derivatizing agents.

Thiol Derivatization : The thiol group can be targeted by reagents containing N-substituted maleimides or active halogens for HPLC analysis, often to attach a UV-absorbing or fluorescent tag. nih.gov Common fluorescent labeling reagents for thiols include o-phthalaldehyde (B127526) (OPA) in the presence of an amine, N-(9-Acridinyl)maleimide (NAM), and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). libretexts.orgtcichemicals.com For GC analysis, silylation is a common method to increase volatility and thermal stability. phenomenex.comnih.gov

Amine Derivatization : The amine functionality can be derivatized for HPLC by reacting with agents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) to introduce a chromophore or fluorophore. nih.govresearchgate.net For GC, amines are often converted to silyl, acyl, or alkyl derivatives. researchgate.net

Conversely, this compound itself could potentially be used as a derivatizing agent. Its nucleophilic thiol group could react with analytes containing electrophilic functional groups (e.g., alkyl halides), thereby tagging them with the piperidine moiety for specific detection or separation purposes. thermofisher.com

| Analytical Technique | Target Functional Group | Common Derivatization Approach | Example Reagents |

| HPLC | Thiol (-SH) | Addition of a fluorophore | OPA, NAM, NBD-F, Dansyl chloride libretexts.orgtcichemicals.comnih.gov |

| HPLC | Amine (-NH-) | Addition of a chromophore/fluorophore | FMOC, Dansyl chloride, OPA libretexts.orgresearchgate.net |

| GC | Thiol (-SH), Amine (-NH-) | Silylation (increases volatility) | BSA, BSTFA, TMSI phenomenex.comnih.gov |

| GC | Amine (-NH-) | Acylation, Alkylation | Chloroformates, Anhydrides researchgate.net |

Investigations into Corrosion Inhibition Mechanisms involving Thiol and Amine Functionalities

Organic compounds containing heteroatoms like nitrogen and sulfur are among the most effective corrosion inhibitors for metals in acidic environments. researchgate.netesciencesspectrum.comekb.egkfupm.edu.sa this compound, containing both of these elements, is structurally well-suited for this application.

The primary mechanism of inhibition is the adsorption of the organic molecule onto the metal surface, forming a protective film that blocks active corrosion sites. ekb.egkfupm.edu.sa This adsorption is facilitated by the lone pair electrons on the nitrogen and sulfur atoms, which can coordinate with the vacant d-orbitals of metal atoms like iron. esciencesspectrum.comekb.eg The general order of inhibition efficiency for heteroatoms is P > S > N > O. esciencesspectrum.comkfupm.edu.sa

Role of the Thiol Group : Thiol-containing compounds are particularly effective corrosion inhibitors. researchgate.net The -SH group acts as a strong ligand, binding firmly to the metallic surface. researchgate.net This interaction can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), leading to a stable, dense protective layer. researchgate.netmdpi.commdpi.com

These inhibitors typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of such inhibitors on a metal surface often follows established models like the Langmuir or Temkin adsorption isotherms. researchgate.netresearchgate.net

| Feature | Description | Reference |

| Active Elements | Nitrogen (N) and Sulfur (S) heteroatoms donate lone pair electrons. | researchgate.netesciencesspectrum.comkfupm.edu.sa |

| Inhibition Mechanism | Adsorption of inhibitor molecules onto the metal surface, forming a protective film. | ekb.egkfupm.edu.sa |

| Adsorption Type | Can involve both physisorption and chemisorption. | researchgate.netmdpi.com |

| Functional Group Efficacy | Thiol (-SH) group provides a strong anchor point to the metal surface. | researchgate.netresearchgate.net |

| Inhibitor Type | Often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. | researchgate.netresearchgate.net |

Future Research Directions and Innovative Methodologies

Development of Green and Sustainable Synthetic Routes for 1-Propyl-piperidine-4-thiol

The principles of green chemistry are increasingly pivotal in the synthesis of pharmacologically relevant molecules like this compound. The development of environmentally benign synthetic routes is a key area of future research, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Current research in the broader field of piperidine (B6355638) and thiol synthesis highlights several promising avenues for developing greener routes to this compound. One approach involves the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild reaction conditions. For instance, transaminases could be utilized in the asymmetric synthesis of piperidine precursors, while lipases have been shown to be effective in multicomponent reactions to form the piperidine ring. ucd.ieresearchgate.netsemanticscholar.org The enzymatic C–H oxidation to introduce hydroxyl groups, followed by radical cross-coupling, also presents a novel and more streamlined approach to complex piperidine derivatives. chemistryviews.org

Another key strategy is the development of one-pot multicomponent reactions, which reduce the number of synthetic steps and purification stages, thereby minimizing solvent usage and waste generation. The synthesis of highly functionalized piperidine derivatives has been successfully achieved using such methods, often in environmentally friendly solvents like water. Furthermore, the use of odorless and safer thiol equivalents is an important consideration for improving the environmental footprint of syntheses involving thiol groups. researchgate.net Research into solventless reactions, such as microscale Diels-Alder reactions for the synthesis of thiol-reactive sensors, provides a blueprint for minimizing solvent waste in the synthesis of thiol-containing compounds. nih.gov

The following table outlines potential green and sustainable synthetic strategies for this compound based on current research trends in related chemistries:

| Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) to catalyze key steps in the synthesis of the piperidine ring or the introduction of the thiol group. | High selectivity, mild reaction conditions, reduced byproducts, use of renewable resources. |

| Multicomponent Reactions | A one-pot reaction where multiple starting materials react to form a complex product, minimizing intermediate isolation and purification steps. | Increased efficiency, reduced solvent and energy consumption, lower waste generation. |

| Green Solvents | Replacement of hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental impact, improved safety. |

| Odorless Thiol Equivalents | Utilization of protected thiols or thiol precursors that are less volatile and malodorous, improving laboratory safety and environmental quality. | Reduced odor pollution, improved handling and safety. |

| Catalysis | Employment of reusable catalysts, such as immobilized enzymes or metal nanoparticles, to promote reactions with high efficiency and selectivity. | Catalyst recyclability reduces waste and cost, often allows for milder reaction conditions. |

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and developing novel transformations. Future research will focus on employing advanced analytical and computational techniques to elucidate the intricate pathways involved in the synthesis of this compound and its analogs.

Investigating the intermediates and transition states in both established and novel synthetic routes will be crucial. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry can provide real-time monitoring of reactions, offering insights into the formation and consumption of various species. For instance, understanding the mechanism of iridium(III)-catalyzed hydrogen transfer in the synthesis of substituted piperidines allows for the stereoselective creation of specific isomers. nih.gov

Computational chemistry, including Density Functional Theory (DFT), will play a significant role in modeling reaction pathways, predicting reaction outcomes, and understanding the electronic and steric factors that govern reactivity and selectivity. nih.gov This knowledge can guide the rational design of more efficient catalysts and reaction conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for the production of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents or unstable intermediates.

Automated synthesis platforms, integrated with flow reactors, can enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This approach can accelerate the discovery of novel derivatives of this compound with desired properties. The development of continuous processes is a key target for iterative chemical syntheses, aligning with the broader trend towards greener and more efficient chemical manufacturing. unibo.it

Exploration of Chiral Synthesis and Enantioselective Transformations

Given the importance of stereochemistry in determining the pharmacological activity of drug candidates, the development of enantioselective synthetic routes to chiral derivatives of this compound is a critical area of future research. Many biologically active piperidine alkaloids are chiral, and their synthesis often requires stereoselective methods. rsc.org

Future work will likely focus on the application of asymmetric catalysis, including organocatalysis and transition-metal catalysis with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. The use of chiral auxiliaries derived from natural products, such as monoterpene thiols, in asymmetric synthesis is another promising strategy. mdpi.com The development of methods for the stereoselective synthesis of substituted piperidines, for example, through iridium-catalyzed cascades, provides a pathway to enantioenriched products. nih.gov

Application of Machine Learning and AI in Molecular Design and Reactivity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. In the context of this compound, AI algorithms can be employed to:

Predict Novel Derivatives: Design new molecules with potentially improved biological activity and physicochemical properties by learning from existing structure-activity relationship (SAR) data.

Optimize Reaction Conditions: Predict the optimal set of reaction parameters (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation.

Elucidate Reaction Mechanisms: Assist in the interpretation of complex experimental data to propose and validate reaction pathways.

By leveraging large datasets of chemical reactions and molecular properties, ML models can accelerate the discovery and development of new synthetic methodologies and novel compounds related to this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Propyl-piperidine-4-thiol, and what analytical techniques confirm its purity?

- Synthesis : A common method involves nucleophilic substitution reactions, where a piperidine ring is functionalized with a propylthiol group. For example, analogous compounds like 1-benzyl-4-phenylamino-4-piperidine carbonate are synthesized via multi-step reactions involving carbamate intermediates and purification through recrystallization . Adjustments in solvent choice (e.g., dichloromethane) and base (e.g., NaOH) can influence reaction efficiency .

- Characterization : Analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight validation. These methods align with protocols used for related piperidine derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazards : Piperidine derivatives may cause skin/eye irritation (H315, H319) and respiratory distress (H335) .

- Protocols : Use fume hoods, wear nitrile gloves, and employ chemical-resistant PPE. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store away from oxidizers and acids to prevent hazardous reactions .

Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation of the thiol group. Monitor for moisture ingress, which can hydrolyze the compound .

- Degradation : Common degradation products include disulfide derivatives (from thiol oxidation) and propyl-piperidine (from desulfurization). Regular HPLC analysis is recommended to detect impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodology :

- Catalysis : Explore transition-metal catalysts (e.g., Pd/C) to enhance reaction rates and reduce side products.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Scalability : Use flow chemistry systems for continuous synthesis, as demonstrated in analogous piperidine derivatives .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Data Triangulation : Combine quantitative (e.g., IC50 assays) and qualitative (e.g., receptor binding studies) data to validate activity. Cross-reference results with structural analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, which show target-specific interactions .

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and use internal controls. Address batch-to-batch variability in compound purity via HPLC .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- SAR Approaches :

- Modular Synthesis : Introduce substituents at the piperidine nitrogen or thiol group to test electronic/steric effects. For example, 1-ethyl-N-phenylpiperidin-4-amine derivatives exhibit varied bioactivity based on substituent positioning .

- Computational Modeling : Use molecular docking to predict binding affinities to targets like dopamine receptors, informed by studies on antipsychotic piperidine derivatives .

- In Vivo/In Vitro Correlation : Compare pharmacokinetic data (e.g., metabolic stability in liver microsomes) with in vivo efficacy to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.